molecular formula C26H27BrN2O5 B11685122 methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate

methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate

Cat. No.: B11685122
M. Wt: 527.4 g/mol
InChI Key: YNBQRKOMFWXBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and a trimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Formation of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.

    Esterification: The final step involves the esterification of the quinazoline derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate
  • Methyl [6-fluoro-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate

Uniqueness

Methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Properties

Molecular Formula

C26H27BrN2O5

Molecular Weight

527.4 g/mol

IUPAC Name

methyl 2-[6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-quinazolin-3-yl]acetate

InChI

InChI=1S/C26H27BrN2O5/c1-31-21-12-17(13-22(32-2)25(21)34-4)26-28-20-11-10-18(27)14-19(20)24(16-8-6-5-7-9-16)29(26)15-23(30)33-3/h5-14,24,26,28H,15H2,1-4H3

InChI Key

YNBQRKOMFWXBPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC3=C(C=C(C=C3)Br)C(N2CC(=O)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.